molecular formula C8H8BrNO2 B2852216 Methyl 2-(4-bromopyridin-2-yl)acetate CAS No. 1354021-08-1

Methyl 2-(4-bromopyridin-2-yl)acetate

カタログ番号 B2852216
CAS番号: 1354021-08-1
分子量: 230.061
InChIキー: URIFFMIHLPERQQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 2-(4-bromopyridin-2-yl)acetate” is a chemical compound with the CAS number 1354021-08-1 . It is also known by other names such as “methyl 2- (4-bromopyridin-2-yl)acetate” and “4-溴吡啶-2-乙酸甲酯” in Chinese .


Synthesis Analysis

The synthesis of “Methyl 2-(4-bromopyridin-2-yl)acetate” involves a mixture of 4-bromo-2-methylpyridine in anhydrous THF, to which LDA is added dropwise at -70 degrees Celsius. After stirring for 30 minutes, dimethyl carbonate is added dropwise to the solution. After stirring for another hour, LC-MS found the reaction finished .


Molecular Structure Analysis

The molecular formula of “Methyl 2-(4-bromopyridin-2-yl)acetate” is C8H8BrNO2 . The molecular weight is 230.06 g/mol . The InChI code is 1S/C8H8BrNO2/c1-12-8(11)5-7-4-6(9)2-3-10-7/h2-4H,5H2,1H3 . The Canonical SMILES is COC(=O)CC1=NC=CC(=C1)Br .


Physical And Chemical Properties Analysis

“Methyl 2-(4-bromopyridin-2-yl)acetate” has a molecular weight of 230.06 g/mol . It has a XLogP3-AA value of 1.4, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 3 rotatable bonds . The exact mass and monoisotopic mass are 228.97384 g/mol . The topological polar surface area is 39.2 Ų . The compound has a complexity of 163 .

科学的研究の応用

Synthesis of Novel Pyridine-Based Derivatives

Methyl 2-(4-bromopyridin-2-yl)acetate plays a crucial role in the synthesis of novel pyridine derivatives. A study by Ahmad et al. (2017) describes the palladium-catalyzed one-pot Suzuki cross-coupling reaction to synthesize these derivatives. The pyridine derivatives demonstrated potential as chiral dopants for liquid crystals and exhibited various biological activities, including anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).

Large-Scale Synthesis of Alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl Acetate

Morgentin et al. (2009) developed a methodology for an efficient and high-yielding route to synthesize methyl 2-(5-hydroxy-3-methoxypyridin-2-yl)acetate. This process is suitable for large-scale synthesis and provides rapid access to heterocyclic analogues, highlighting the versatility of this compound in organic synthesis (Morgentin et al., 2009).

Synthesis and Reactions for Antihypertensive Agents

Methyl 2-(4-bromopyridin-2-yl)acetate is also utilized in synthesizing thiosemicarbazides, triazoles, and Schiff bases with potential antihypertensive α-blocking activity. This study by Abdel-Wahab et al. (2008) showcases its use in creating compounds with low toxicity and significant pharmacological potential (Abdel-Wahab et al., 2008).

Electrochemical Homocoupling Catalyzed by Nickel Complexes

The compound is involved in electrochemical processes, as detailed in a study by França et al. (2002). They demonstrated its use in synthesizing dimethyl-2,2'-bipyridines via an electrochemical process, emphasizing its importance in electrochemical synthesis and catalysis (França et al., 2002).

Methylation of Aryl C-H Bond via Peroxides

Zhang et al. (2008) used methyl 2-(4-bromopyridin-2-yl)acetate in a Pd(OAc)2-catalyzed methylation reaction. This study underscores its utility in facilitating complex chemical reactions, particularly in the activation and transformation of specific chemical bonds (Zhang et al., 2008).

Drug Intermediate Synthesis

In the field of drug development, Min (2015) showcased its application in synthesizing drug intermediates, specifically methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate. This work emphasizes its role in developing novel pharmaceutical compounds (Min, 2015).

特性

IUPAC Name

methyl 2-(4-bromopyridin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-12-8(11)5-7-4-6(9)2-3-10-7/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URIFFMIHLPERQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NC=CC(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 4-bromo-2-methylpyridine (1 g, 5.8 mmol) in 15 mL of anhydrous THF was added LDA (9.2 mL, 2M) dropwise at −70, stirred for 30 min dimethyl carbonate (630 mg, 7.0 mmol) was added dropwise to the above solution. After stirring for another 1 h, LC-MS found the reaction finished. It was quenched by Sat. NH4Cl solution and extracted with EtOAc. The organic layer was separated and evaporated under reduced pressure. The crude product was purified by a standard method to give desired product. LC-MS: m/z (M+H) 231.1.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
9.2 mL
Type
reactant
Reaction Step Two
Quantity
630 mg
Type
reactant
Reaction Step Three

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。